4-(4-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide
Overview
Description
4-(4-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide typically involves multi-step reactions. The process often starts with the functionalization of imidazo[1,2-a]pyridine scaffolds through radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and various solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs of the original compound .
Scientific Research Applications
4-(4-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
- 4-(4-chlorophenyl)-5-cyano-6-(methylsulfanyl)-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide
- 4-(4-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-methyl-N-(2-ethylphenyl)pyridine-3-carboxamide
Uniqueness
The uniqueness of 4-(4-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide lies in its specific structural features, such as the presence of the ethylsulfanyl group and the 2-methylphenyl substituent. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(4-chlorophenyl)-5-cyano-6-ethylsulfanyl-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3OS/c1-4-29-23-18(13-25)21(16-9-11-17(24)12-10-16)20(15(3)26-23)22(28)27-19-8-6-5-7-14(19)2/h5-12H,4H2,1-3H3,(H,27,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSZGQFMAUQQOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(C(=C1C#N)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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